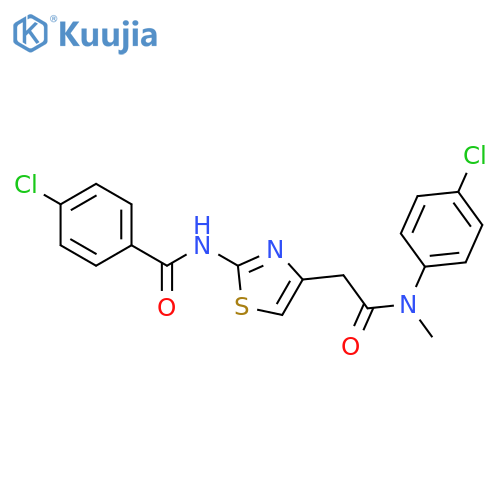Cas no 921790-69-4 (4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

921790-69-4 structure
商品名:4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide
- 4-chloro-N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
- F2202-0200
- 4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
- 921790-69-4
- AKOS024628122
- 4-chloro-N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
-
- インチ: 1S/C19H15Cl2N3O2S/c1-24(16-8-6-14(21)7-9-16)17(25)10-15-11-27-19(22-15)23-18(26)12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3,(H,22,23,26)
- InChIKey: GPDLGTUDIAMETF-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(CC(N(C2=CC=C(Cl)C=C2)C)=O)=CS1)(=O)C1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 419.0262033g/mol
- どういたいしつりょう: 419.0262033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 99.3Ų
4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-0200-2μmol |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-5μmol |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-3mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-10μmol |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-1mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-2mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-5mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-4mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2202-0200-10mg |
4-chloro-N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |
921790-69-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
921790-69-4 (4-chloro-N-4-({(4-chlorophenyl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量